N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide: is a complex organic compound that features a thiazole ring, a pyrrolidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Formation of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up reactions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Disrupt Cellular Processes: Interfere with cellular processes by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide: can be compared to other thiazole derivatives and pyrrolidine-containing compounds.
Uniqueness
Structural Features: The combination of a thiazole ring, pyrrolidine moiety, and acetamide group makes it unique.
Biological Activity: Its potential biological activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-11(20)17-13-6-4-12(5-7-13)10-14-15(21)18-16(22-14)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)/b14-10- |
InChI Key |
NNJSOJSGPSVSTL-UVTDQMKNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.